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Introduction to Photolipids and OptoDArG

OptoDArG represents a breakthrough in photopharmacological tools that enables precise, light-controlled

manipulation of lipid bilayer properties and cellular signaling pathways. As an azobenzene-containing

diacylglycerol, OptoDArG integrates seamlessly into biological membranes and undergoes rapid reversible

photoisomerization when exposed to specific wavelengths of light [1] [2]. This photoswitching capability

allows researchers to manipulate membrane physical properties and subsequently control ion channel activity

with exceptional spatiotemporal precision without requiring genetic modifications of target cells [1]. The

unique value of OptoDArG lies in its ability to combine the biological relevance of diacylglycerol signaling

molecules with the light-sensitive properties of azobenzene photochromes, creating a versatile tool for

investigating lipid-protein interactions and membrane biophysics.

The molecular design of OptoDArG builds upon the natural signaling lipid diacylglycerol (DAG), but

incorporates azobenzene photochromes in both acyl chains, enabling robust light-dependent conformational

changes [3]. This strategic molecular engineering preserves the membrane-targeting characteristics of natural

DAG while adding the ability to optically switch between trans and cis configurations, which dramatically alter

the molecule's geometry and physical properties [1] [2]. Unlike traditional pharmacological approaches that rely

on diffusion-limited drug application and washout, OptoDArG enables millisecond-timescale control over

membrane properties and subsequent biological responses, making it particularly valuable for studying fast

biological processes such as neuronal excitability and channel gating kinetics [1] [4].
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Molecular Structure and Photoisomerization Properties

Structural Characteristics and Membrane Incorporation

The molecular architecture of OptoDArG features a glycerol backbone connected to two azobenzene-

containing acyl chains and a standard diacylglycerol headgroup [3]. This design ensures the molecule readily

incorporates into lipid bilayers through hydrophobic interactions, with the azobenzene moieties positioned

within the hydrophobic core of the membrane and the headgroup interacting with the lipid-water interface. Once

incorporated, OptoDArG exhibits spontaneous transbilayer flip-flop, ensuring its presence in both leaflets of

the plasma membrane when added from the extracellular solution [1]. This comprehensive membrane integration

is crucial for achieving uniform effects on membrane properties and enables OptoDArG to modulate both

surface-facing receptors and intracellular signaling components.

The photophysical properties of OptoDArG are dominated by its azobenzene photochromes, which undergo

reversible trans-cis isomerization when exposed to specific wavelengths of light [3]. The extended trans isomer

is thermodynamically more stable and represents the ground state of the molecule, while the cis isomer

represents a metastable excited state induced by photoirradiation [1] [2]. The thermal relaxation from cis back

to trans occurs spontaneously in the dark but can be significantly accelerated when OptoDArG is bound to

certain protein targets, particularly TRPC channels [3]. This property has been exploited to gain insights into

lipid-protein interaction kinetics and represents a unique feature of OptoDArG compared to other photolipids.

Photoisomerization Effects on Membrane Properties

Table 1: OptoDArG Photoisomerization Characteristics and Effects on Membrane Properties

Property
Trans Isomer (Blue
Light-Active)

Cis Isomer (UV
Light-Active)

Experimental Measurement

Molecular
Conformation

Extended linear structure Bent, compact
structure

Spectrophotometry, HPLC [3]

Area per Molecule Lower surface area
requirement

~25-30% increased
surface area

Langmuir trough, monolayer
experiments [1]
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Property
Trans Isomer (Blue
Light-Active)

Cis Isomer (UV
Light-Active)

Experimental Measurement

Bilayer Thickness Increased hydrophobic

core thickness (~10-15%)

Reduced

hydrophobic core
thickness

X-ray scattering, capacitance

measurements [1] [2]

Membrane
Capacitance

Decreased capacitance Increased
capacitance

Planar bilayer
electrophysiology [1] [2]

Activation
Wavelength

430-488 nm (blue light) 365-375 nm (UV
light)

Controlled by LED/laser
systems [4] [2]

Thermal
Relaxation Half-
time

Stable state 108 seconds (in
DMSO)

Spectrophotometric monitoring
[1]

TRPC Channel
Binding

Weak binding, low

efficacy

Strong binding, high

efficacy

Electrophysiology, binding

assays [3]

The conformational changes associated with OptoDArG photoisomerization directly impact fundamental

membrane properties through alterations in molecular geometry [1]. The transition from trans to cis

configuration involves a dramatic change from an extended linear structure to a bent compact form, significantly

increasing the area per molecule while simultaneously reducing the effective length of the lipid tails [1] [2].

These nanoscale structural changes propagate to the macroscopic membrane level, where they alter bilayer

thickness, surface area, bending rigidity, and compressibility [1]. The relationship between molecular structure

and membrane properties follows predictable physical principles, with capacitance changes being particularly

significant for electrophysiological applications, as described by the fundamental capacitance equation: C = ε ×

(A/dₕc), where ε represents absolute permittivity, A membrane surface area, and dₕc the thickness of the

hydrophobic core [1] [2].

Experimental Protocols and Methodologies

Planar Lipid Bilayer Experiments
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Planar lipid bilayer (PLB) experiments provide a minimal system for characterizing the fundamental

biophysical properties of OptoDArG without the complexity of cellular signaling pathways [1]. The standard

protocol involves forming horizontal solvent-depleted bilayers with diameters typically ranging from 60-80

μm across a small aperture in a Teflon septum separating two aqueous compartments [1] [5]. The lipid

composition for OptoDArG studies typically consists of 80% E. coli polar lipid extract mixed with 20%

OptoDArG to ensure sufficient photolipid concentration for robust optical effects while maintaining bilayer

integrity [1]. The bilayer formation process employs the folded technique, where lipid monolayers are first

formed at air-water interfaces in both compartments, after which the aqueous level is raised to unite the

monolayers across the aperture, forming a complete bilayer [5]. This approach produces highly stable, solvent-

free bilayers ideal for precise electrical measurements.

Electrical measurements are performed using a voltage-clamp setup with Ag/AgCl electrodes connected to both

compartments [1]. The bilayer is positioned within the working distance of a 40× magnification objective on an

inverted widefield fluorescence microscope equipped with light sources for precise photostimulation (typically

375 nm UV laser diode and 488 nm blue laser) [1]. To characterize optocapacitive currents, the bilayer is

initially conditioned with UV light to establish a cis-enriched photostationary state, then subjected to blue light

pulses while holding the membrane at various potentials [1] [2]. The resulting optocapacitive currents (Icap)

are recorded and analyzed according to the simplified current equation under voltage-clamp conditions (dV/dt =

0): Icap = (V - Vs) × (dC/dt), where V represents the transmembrane potential, Vs the surface potential, and

dC/dt the rate of capacitance change [1]. This approach allows direct quantification of how OptoDArG

photoisomerization affects membrane electrical properties.

Cellular Electrophysiology Protocols

For cellular studies, OptoDArG is applied to cells from DMSO stock solutions prepared at 50 mM

concentration, typically diluted in extracellular solution to achieve final working concentrations of 20-30 μM

with DMSO content not exceeding 0.06% to maintain cell viability [4] [3]. The protocol for TRPC channel

activation involves whole-cell patch clamp recordings of transfected HEK293 cells or native vomeronasal

sensory neurons (VSNs) [4]. Cells are identified by fluorescence when expressing tagged TRPC constructs, then

continuously perfused with OptoDArG-containing solution during recordings [3]. Photoactivation is achieved

using CoolLED pE-300Ultra or similar systems, with precise control over illumination timing, duration, and

wavelength (365 nm for UV, 430-490 nm for blue light) [4] [3].
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The standard photostimulation protocol begins with a baseline recording in dark conditions or with blue light

illumination to establish the trans-OptoDArG baseline [4]. UV light pulses of varying duration (typically 100-

500 ms) are then applied to rapidly convert OptoDArG to the cis configuration, activating TRPC channels or

generating optocapacitive currents [4] [3]. For kinetic studies, the system is subsequently returned to blue light

or dark conditions to monitor channel deactivation and thermal relaxation of OptoDArG [3]. The extracellular

and intracellular solutions are carefully formulated to isolate specific ionic currents; for TRPC studies, the

pipette solution often contains cesium methanesulfonate to block potassium currents and better resolve cationic

TRPC currents [3]. Data acquisition typically occurs at 8 kHz with low-pass filtering at 2 kHz to optimize

signal-to-noise ratio while capturing rapid current kinetics [3].
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Start Experiment

Prepare Lipid Mixture
(80% E. coli lipids
20% OptoDArG)

Form Planar Lipid Bilayer
(Folded technique

60-80 μm diameter)

Establish Voltage Clamp
(Hold at desired potential)

UV Light Conditioning
(375 nm, establish
cis-enriched state)

Blue Light Stimulation
(488 nm, measure

optocapacitive currents)

Record Current Traces
and Analyze dC/dt

End Experiment

Click to download full resolution via product page

Experimental workflow for planar lipid bilayer studies of OptoDArG-mediated optocapacitive currents.
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Optocapacitive Current Generation and Biophysical
Mechanisms

Fundamental Principles of Optocapacitive Effects

The optocapacitive effect mediated by OptoDArG represents a non-thermal mechanism for generating

capacitive currents through light-induced changes in membrane capacitance [1] [2]. This phenomenon arises

from the rapid structural reorganization of OptoDArG molecules within the bilayer following

photoisomerization, which alters the physical dimensions and dielectric properties of the membrane [1]. The

transition from trans to cis configuration increases both the membrane surface area (A) and decreases the

hydrophobic core thickness (dₕc), leading to a net increase in capacitance according to the fundamental

relationship C = ε × (A/dₕc) [1] [2]. Conversely, blue light-induced cis-to-trans isomerization produces the

opposite effects, decreasing membrane capacitance through reduction of surface area and increased bilayer

thickness [1]. These light-controlled capacitance changes enable generation of precisely timed depolarizing or

hyperpolarizing currents without the need for conventional ion channel opening.

The amplitude and direction of optocapacitive currents are governed by the rate of capacitance change (dC/dt)

and the prevailing membrane potential [1]. Under voltage-clamp conditions, the optocapacitive current (Icap)

follows the relationship: Icap = (V - Vs) × (dC/dt), where V represents the transmembrane potential and Vs the

surface potential [1]. This equation predicts that at negative holding potentials, positive dC/dt (increasing

capacitance) will generate inward (depolarizing) currents, while negative dC/dt (decreasing capacitance) will

produce outward (hyperpolarizing) currents [1]. Experimental measurements in planar bilayers have confirmed

these predictions, with UV illumination generating positive Icap at positive holding potentials and blue light

producing negative Icap under the same conditions [1] [2]. The magnitude of these currents typically ranges

from tens to hundreds of picoamperes for membrane potentials of 100 mV and capacitance changes of 2.5 pF

occurring within milliseconds [1].

Comparison with Traditional Optogenetic and Thermocapacitive
Approaches

Table 2: Comparison of OptoDArG with Other Optical Control Technologies
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Technology
Mechanism of
Action

Genetic
Modification
Required

Temporal
Resolution

Spatial
Precision

Primary
Applications

OptoDArG Optocapacitive
currents &

channel
modulation

No Milliseconds
(ms)

Single-cell
to

subcellular

Neuronal
stimulation,

Channel
biophysics [1] [2]

Channelrhodopsins Light-gated ion
conductance

Yes Milliseconds
(ms)

Single-cell
to

subcellular

Circuit mapping,
Neuromodulation

[1]

Photothermal
Optocapacitance

Laser-induced

heating &
capacitance

changes

No Microseconds

to
milliseconds

Subcellular

to micron-
scale

High-speed

neuronal
stimulation [1] [2]

Ziapin2 Oligomerization-

dependent
capacitance

changes

No Tens to

hundreds of
milliseconds

Single-cell

level

Basic biophysics

research [1]

Chemical
Photoswitches

Covalent

modification of
channels

Sometimes Milliseconds

to seconds

Single-cell

to
subcellular

Retinal

prosthetics,
Basic research

[1]

The unique advantages of OptoDArG compared to other optical technologies stem from its combined

optocapacitive and biochemical signaling capabilities [1]. Unlike traditional optogenetic approaches that

require genetic modification to express light-sensitive channels like channelrhodopsins, OptoDArG works

through simple addition to the extracellular solution, making it applicable to a wide range of cell types and

primary tissues without transfection procedures [1] [2]. Compared to photothermal optocapacitive methods

that rely on rapid laser-induced heating of membrane-associated nanomaterials or water, OptoDArG mediates

purely optocapacitive effects without significant temperature changes, eliminating potential thermal damage

concerns and reducing the required light intensities [1]. Furthermore, unlike other photolipids such as Ziapin2

that produce complex current patterns with unclear mechanisms, OptoDArG effects follow predictable

biophysical principles based on well-characterized photoisomerization properties [1].
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Ion Channel Modulation and Signaling Applications

TRPC Channel Regulation

OptoDArG serves as a powerful optical lipid clamp for precisely controlling transient receptor potential

canonical (TRPC) channel activity with millisecond precision [4] [3]. The cis isomer of OptoDArG functions as

a high-efficacy agonist for several TRPC isoforms, particularly TRPC3, TRPC6, and TRPC7 channels, while the

trans isomer exhibits minimal activity [3]. This selective activation enables rapid, reversible control over TRPC-

mediated cationic currents through alternating UV and blue light illumination [4]. When cis-OptoDArG binds to

TRPC channels, it induces a conformational change that promotes channel opening, allowing non-selective

cation influx that depolarizes the membrane and elevates intracellular calcium levels [3]. The activation kinetics

are extremely fast, with current development following UV illumination occurring within tens to hundreds of

milliseconds, enabling precise temporal control over channel gating [4].

A particularly valuable feature of OptoDArG-mediated TRPC channel control is the isoform-dependent

deactivation kinetics observed during the thermal relaxation phase [3]. After UV light termination, cis-

OptoDArG-induced currents display characteristic exponential decay patterns that vary significantly between

TRPC isoforms [3]. These decay kinetics are sensitive to mutations in the L2 lipid coordination site of TRPC

channels, suggesting that the thermal relaxation rate of channel-bound cis-OptoDArG is accelerated

compared to bilayer-incorporated molecules [3]. This property provides a unique opportunity to study lipid-

protein interaction kinetics and identify structural determinants of lipid sensing in TRPC channels [3]. From a

practical perspective, the isoform-dependent deactivation enables selective photopharmacological interventions

targeting specific TRPC subtypes based on their distinct kinetic signatures [3].

Voltage-Gated and Mechanosensitive Channel Modulation

Beyond direct receptor activation, OptoDArG indirectly modulates voltage-gated ion channels through

optocapacitive effects on membrane potential [1]. The depolarizing currents generated by UV-induced

capacitance increases can sufficiently depolarize the membrane to reach the activation threshold of voltage-gated

sodium channels (NaV), initiating action potentials in excitable cells [1] [2]. This mechanism has been

demonstrated in NaV1.3-expressing HEK cells, where UV illumination triggers stereotypical action potentials

following the initial optocapacitive current [1]. Similarly, the hyperpolarizing currents produced by blue light-

induced capacitance decreases can inhibit neuronal firing by moving the membrane potential away from the
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threshold for action potential generation [1]. This bidirectional control over excitability enables versatile

manipulation of electrical signaling in neurons and other excitable cells without genetic modification.

OptoDArG also influences mechanosensitive ion channels through photoisomerization-induced changes in

membrane mechanical properties [1]. The conformational transition from trans to cis OptoDArG increases

lateral membrane pressure and reduces bilayer thickness, generating mechanical tension that activates various

mechanosensitive channels [1]. In HEK cells expressing endogenous mechanosensitive channels, blue light

illumination following UV preconditioning produces large depolarizing currents capable of triggering action

potentials, even though the direct optocapacitive effect of blue light is hyperpolarizing [1]. This indicates that the

mechanical effects on channel gating can override the pure capacitive contributions, highlighting the complex

interplay between electrical and mechanical signaling in lipid bilayers containing OptoDArG [1]. The ability to

simultaneously manipulate both electrical and mechanical membrane properties makes OptoDArG particularly

valuable for studying mechanotransduction processes and membrane biophysics.

Table 3: Ion Channel Responses to OptoDArG-Mediated Stimulation

Channel Type
Response to cis-
OptoDArG

Response to
trans-
OptoDArG

Primary
Mechanism

Kinetic Properties

TRPC3/6/7 Strong activation
(agonist)

Weak or no
activation

Direct binding to L2
site

Fast activation
(ms), Isoform-

specific
deactivation [3]

Voltage-Gated Na+
Channels

Indirect activation
via depolarization

No direct effect Optocapacitive
current-mediated

depolarization

Follows capacitive
current kinetics [1]

Mechanosensitive
Channels

Variable

responses

Activation via

membrane
tension

Altered bilayer

mechanical
properties

Dependent on

channel type and
expression [1]

Voltage-Gated K+
Channels

Indirect
modulation via

depolarization

No direct effect Membrane potential
changes

Follows action
potential pattern [1]
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Signaling pathways and cellular responses mediated by OptoDArG photoisomerization.

Technical Applications in Research and Drug
Development
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The unique properties of OptoDArG enable diverse applications in basic research and drug discovery. In

neuroscience, OptoDArG provides a powerful tool for all-optical neurophysiology, allowing researchers to

control neuronal excitability with high spatiotemporal precision without introducing foreign genes [1] [2]. This

is particularly valuable for studying neural circuits in primary tissues or animal models where genetic

manipulation is challenging or undesirable. The ability to generate both depolarizing and hyperpolarizing

responses using different wavelengths enables bidirectional control of neuronal activity, facilitating sophisticated

experimental paradigms such as gain- and loss-of-function studies in the same preparation [1]. Furthermore, the

rapid kinetics of OptoDArG-mediated effects make it suitable for investigating timing-dependent plasticity and

other fast neural processes [1] [4].

In drug discovery and development, OptoDArG serves as a valuable tool for target validation and lead

optimization for lipid-sensitive ion channels [3]. The precise temporal control over channel activation enables

researchers to establish causal relationships between target engagement and physiological responses, a critical

requirement for target validation [3]. The isoform-specific kinetic signatures of OptoDArG-mediated TRPC

channel deactivation provide insights into lipid-binding site architecture, informing the design of selective

modulators [3]. Additionally, the ability to rapidly switch between active and inactive states allows for high-

throughput screening of compounds that potentiate or inhibit lipid-mediated signaling pathways [4] [3]. As a

research tool, OptoDArG has already advanced our understanding of TRPC channel gating mechanisms,

membrane biophysics, and neuronal signaling, with potential future applications in targeted therapies and

precision medicine.

Conclusion and Future Perspectives

OptoDArG represents a versatile and powerful photopharmacological tool that combines the biological

relevance of diacylglycerol signaling with the precise controllability of azobenzene photoswitches [1] [3]. Its

unique ability to generate optocapacitive currents while simultaneously modulating specific ion channels

enables sophisticated manipulation of membrane electrical properties and cellular signaling pathways with

exceptional spatiotemporal precision [1] [2]. The well-characterized effects on membrane capacitance, TRPC

channels, voltage-gated channels, and mechanosensitive channels make OptoDArG valuable for diverse

applications ranging from basic biophysics research to drug discovery [1] [4] [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative Research
Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 13 / 13 Tech Support

https://www.nature.com/articles/s41467-024-45403-y?error=cookies_not_supported&code=9fa62dc4-cbf2-4b01-a3a9-a326e82bac19
https://pmc.ncbi.nlm.nih.gov/articles/PMC10850502/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9221121/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8121987/
https://www.sciencedirect.com/topics/engineering/lipid-bilayer
https://www.smolecule.com/products/b538187#optodarg-lipid-bilayer-properties
https://www.smolecule.com/products/b538187#optodarg-lipid-bilayer-properties
https://www.smolecule.com/products/b538187#optodarg-lipid-bilayer-properties
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s538187?utm_src=pdf-bulk
https://www.smolecule.com/products/s538187?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

